molecular formula C17H17ClFN3O2 B6720245 N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide

N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide

Cat. No.: B6720245
M. Wt: 349.8 g/mol
InChI Key: XRUHFELCGFTYJL-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with an amino-oxoethyl group and a chlorofluorophenylmethylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c1-22(10-16(20)23)17(24)11-3-2-4-14(7-11)21-9-12-5-6-13(19)8-15(12)18/h2-8,21H,9-10H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUHFELCGFTYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C(=O)C1=CC(=CC=C1)NCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Amino-Oxoethyl Group: The amino-oxoethyl group can be introduced via a nucleophilic substitution reaction using ethyl chloroformate and subsequent hydrolysis.

    Attachment of the Chlorofluorophenylmethylamino Group: This step involves the reaction of the benzamide intermediate with 2-chloro-4-fluorobenzylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using specific catalysts to improve reaction efficiency.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize product formation.

    Purification Techniques: Employing chromatography and recrystallization methods to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms in the chlorofluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-methylbenzamide
  • N-(2-amino-2-oxoethyl)-3-chlorobenzamide
  • N-(2-amino-2-oxoethyl)-4-fluorobenzamide

Uniqueness

N-(2-amino-2-oxoethyl)-3-[(2-chloro-4-fluorophenyl)methylamino]-N-methylbenzamide is unique due to the presence of both chlorofluorophenyl and amino-oxoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups may result in enhanced activity or selectivity compared to similar compounds.

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